2-Thiothinone hydrochloride

説明

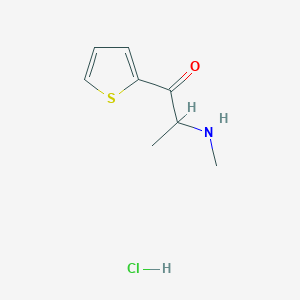

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZHFBWZOILAFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CS1)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54817-67-3 |

Source

|

| Record name | 2-Thiothinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOTHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-Thiothinone Hydrochloride

Disclaimer: Detailed, peer-reviewed pharmacological studies specifically defining the mechanism of action, quantitative potency, and signaling pathways of 2-Thiothinone hydrochloride are not available in the public scientific literature. This compound is primarily known as a novel psychoactive substance (NPS) or "designer drug," and as such, its physiological and toxicological properties are not well characterized.[1]

This guide provides a postulated mechanism of action based on the compound's chemical classification. To fulfill the requirements for data presentation and experimental detail, this document uses Mephedrone (B570743) (4-methylmethcathinone) , a well-studied and structurally related synthetic cathinone (B1664624), as an illustrative example. All quantitative data and specific protocols herein refer to mephedrone and should not be extrapolated to this compound.

Introduction to this compound

This compound, also known as β-keto-methiopropamine (βk-MPA), is a synthetic stimulant classified as a synthetic cathinone.[2] Its chemical structure, 2-(methylamino)-1-(2-thienyl)-1-propanone, features a thiophene (B33073) ring in place of the phenyl ring found in its well-known analog, methcathinone (B1676376).[1][2] This substitution places it within the thiophene class of compounds.[3][4]

First identified in seized products in 2015, this compound is considered a novel psychoactive substance and is often sold online as a "research chemical."[3][5] Due to the general lack of formal research, its precise mechanism of action remains unelucidated.

Postulated Mechanism of Action: Monoamine Transporter Interaction

Based on its classification as a synthetic cathinone, this compound is presumed to act as a psychomotor stimulant by interacting with plasma membrane monoamine transporters.[6] These transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

Synthetic cathinones typically function via one of two primary mechanisms at these transporters:

-

Uptake Inhibition (Blockade): The compound binds to the transporter but is not translocated, acting as a competitive antagonist that blocks neurotransmitter reuptake. This leads to an accumulation of neurotransmitters in the synaptic cleft.

-

Substrate-Mediated Release (Releasing): The compound serves as a substrate for the transporter. It is taken up into the presynaptic neuron and induces a reversal of the transporter's normal function, causing a non-vesicular efflux of neurotransmitters from the neuron into the synapse.[6]

The diagram below illustrates the general signaling pathway for a substrate-based monoamine releaser, the most common mechanism for cathinones like mephedrone.

Illustrative Example: The Pharmacology of Mephedrone

To demonstrate how the mechanism of action for a synthetic cathinone is characterized, we present data and methodologies for mephedrone. Mephedrone is a potent substrate for monoamine transporters, acting as a non-selective releaser of dopamine, serotonin, and norepinephrine.[1][5]

Quantitative Data: Monoamine Transporter Inhibition

The potency of a compound at monoamine transporters is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the transporter's uptake activity in vitro. The following table summarizes representative IC₅₀ values for mephedrone at human monoamine transporters.

| Compound | Transporter | IC₅₀ (µM) | Reference |

| Mephedrone | hNET | 1.9 | [7][8] |

| Mephedrone | hDAT | 5.9 | [7][8] |

| Mephedrone | hSERT | 19.3 | [7][8] |

| Data derived from studies using human embryonic kidney (HEK) cells stably expressing the respective human transporters. |

Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol provides a representative methodology for determining the IC₅₀ values listed above, adapted from established procedures.[9][10]

Objective: To measure the potency of a test compound (e.g., mephedrone) to inhibit the uptake of a radiolabeled substrate at a specific monoamine transporter expressed in a cell line.

Materials:

-

Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).

-

96-well cell culture plates.

-

Krebs-HEPES buffer (KHB).

-

Test compound stock solutions of varying concentrations.

-

Radiolabeled substrate: [³H]dopamine.

-

Non-specific uptake inhibitor: 10 µM GBR 12909 (for DAT).

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Cell Plating: HEK-hDAT cells are seeded into a 96-well plate at a density of ~50,000 cells per well and allowed to adhere and grow to near confluency for 24-48 hours.

-

Preparation: On the day of the assay, the growth medium is aspirated. Cells are washed once with 100 µL of room temperature KHB.

-

Pre-incubation: 50 µL of KHB containing the desired concentration of the test compound is added to each well. For control wells, vehicle buffer (for total uptake) or a high concentration of a known selective inhibitor (for non-specific uptake) is added. The plate is pre-incubated for 5-10 minutes at room temperature.

-

Uptake Initiation: The assay is initiated by adding 50 µL of KHB containing a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine at a final concentration of 10 nM).

-

Incubation: The plate is incubated for a short, pre-determined period (e.g., 3-5 minutes) at room temperature or 37°C with gentle agitation. This period must be within the linear range of uptake for the cell line.

-

Termination: The uptake reaction is terminated by rapidly washing the cells three times with 100 µL of ice-cold KHB to remove the extracellular radiolabeled substrate.

-

Cell Lysis: The cells are lysed by adding 50-100 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable scintillation cocktail to each well.

-

Quantification: The plate is sealed, and the radioactivity (in counts per minute, CPM) retained within the lysed cells is measured using a microplate scintillation counter.

-

Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (CPM in the presence of a selective inhibitor) from the total uptake (CPM with vehicle). The percent inhibition for each concentration of the test compound is calculated relative to the specific uptake. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

While this compound is structurally analogous to known synthetic cathinones, a comprehensive understanding of its core mechanism of action is currently absent from scientific literature. By analogy with compounds like mephedrone, it is strongly postulated to function as a monoamine transporter substrate, increasing synaptic concentrations of dopamine, norepinephrine, and serotonin. However, its specific potency, selectivity, and whether it acts as a releaser or a blocker are unknown. Rigorous pharmacological studies, including in vitro transporter assays and in vivo microdialysis, are required to definitively characterize the neurochemical profile of this compound and to understand its potential for abuse and toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mephedrone - Wikipedia [en.wikipedia.org]

- 4. The preclinical pharmacology of mephedrone; not just MDMA by another name - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 8. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: Potential Biological Targets of 2-Thiothinone Hydrochloride

A Technical Whitepaper for the Drug Discovery Community

Abstract

2-Thiothinone hydrochloride, a synthetic compound, has emerged as a molecule of interest within the research and forensic sectors. As an analog of methcathinone, its structural characteristics suggest potential interactions with biological systems. However, a comprehensive understanding of its specific molecular targets and mechanisms of action remains largely uncharted territory. This technical guide serves to consolidate the currently available information, highlight the significant knowledge gaps, and propose a strategic path forward for future research endeavors aimed at elucidating the pharmacological profile of this compound.

Introduction

This compound, also known as 2-(methylamino)-1-(2-thienyl)-1-propanone, monohydrochloride, is a thiophene (B33073) analog of methcathinone.[1] It is classified as a research and forensic analytical reference standard.[2] Despite its availability for scientific use, a critical gap exists in the scientific literature concerning its physiological and toxicological properties.[1] This lack of data presents both a challenge and an opportunity for researchers in drug discovery and development. Understanding the biological targets of this compound is the first essential step in characterizing its potential therapeutic or toxicological effects.

Current State of Knowledge

Currently, there is a significant dearth of published scientific literature detailing the specific biological targets of this compound. No quantitative data, such as IC50 or Ki values, from binding assays or functional screens are publicly available. Furthermore, detailed experimental protocols for studying this specific molecule have not been described.

The structural similarity of this compound to methcathinone, a known central nervous system stimulant, provides a logical starting point for investigation. Methcathinone and other related cathinones primarily act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin. This mechanism underlies their stimulant and psychoactive effects.

Postulated Biological Targets and Signaling Pathways

Based on its structural analogy to methcathinone, the primary hypothesized biological targets for this compound are the monoamine transporters:

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Serotonin Transporter (SERT)

Interaction with these transporters would likely modulate downstream signaling pathways, including those involving G-protein coupled receptors (GPCRs) and intracellular second messengers like cyclic AMP (cAMP).

To visualize the hypothesized mechanism of action, a logical workflow for future experimental investigation is proposed below.

Figure 1: Proposed experimental workflow for identifying and characterizing the biological targets of this compound.

Proposed Experimental Protocols

To address the current knowledge gap, a systematic investigation is required. The following are proposed high-level experimental protocols.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing the human recombinant transporters (DAT, NET, or SERT).

-

Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) by nonlinear regression analysis of the competition binding curves.

-

Monoamine Uptake Assays

-

Objective: To assess the functional effect of this compound on the activity of DAT, NET, and SERT.

-

Methodology:

-

Culture cells stably expressing the human recombinant transporters.

-

Pre-incubate the cells with various concentrations of this compound.

-

Initiate the uptake reaction by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Terminate the uptake after a short incubation period by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 (half-maximal inhibitory concentration) value for each transporter.

-

Data Presentation

As no quantitative data is currently available, the following table is presented as a template for future data acquisition and reporting.

| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| Dopamine Transporter (DAT) | Data not available | Data not available |

| Norepinephrine Transporter (NET) | Data not available | Data not available |

| Serotonin Transporter (SERT) | Data not available | Data not available |

Table 1: Template for summarizing quantitative data on the interaction of this compound with monoamine transporters.

Conclusion and Future Directions

The biological targets of this compound remain to be elucidated. Based on its structural similarity to methcathinone, the monoamine transporters are the most probable primary targets. The proposed experimental workflow provides a clear path for future research to systematically characterize the pharmacological profile of this compound.

Future research should focus on:

-

Execution of the proposed binding and uptake assays to generate the first quantitative data on the interaction of this compound with its putative targets.

-

In vitro and in vivo studies to understand the downstream cellular effects and the physiological consequences of target engagement.

-

Toxicological screening to assess the safety profile of the compound.

By systematically addressing these research questions, the scientific community can begin to build a comprehensive understanding of this compound, paving the way for a more informed assessment of its potential applications and risks.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 2-Thiothinone Hydrochloride and its Analogs

Disclaimer: Direct comprehensive research on the structure-activity relationship (SAR) of 2-thiothinone hydrochloride is limited in publicly available scientific literature. This guide synthesizes information from closely related synthetic cathinones and beta-keto amphetamines to project a likely SAR profile for 2-thiothinone and its derivatives. The principles discussed are based on established SAR trends within this class of compounds.

Introduction

2-Thiothinone, also known as β-ketomethiopropamine, is a stimulant and a structural analog of methcathinone (B1676376) where the phenyl group is replaced by a thiophene (B33073) ring.[1][2] As a member of the synthetic cathinone (B1664624) class, its pharmacological effects are presumed to be mediated by interactions with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[3][4] Understanding the structure-activity relationship of 2-thiothinone is crucial for predicting the pharmacological profiles of its derivatives and for the development of novel therapeutic agents or for understanding the toxicology of new psychoactive substances.

This technical guide provides a detailed overview of the anticipated SAR of this compound, based on data from analogous compounds. It includes quantitative data on the effects of structural modifications, detailed experimental protocols for assessing activity, and visualizations of relevant biological pathways and experimental workflows.

Core Structure and Sites of Modification

The core structure of 2-thiothinone offers several sites for chemical modification to explore the SAR. These modifications can systematically alter the compound's potency, selectivity, and mechanism of action (i.e., reuptake inhibitor versus releasing agent). The key modification sites are:

-

The Thiophene Ring: Substitution on the thiophene ring can influence aromatic interactions with the transporter binding sites.

-

The Alkyl Side Chain: Altering the length of the alkyl chain can affect lipophilicity and steric interactions.

-

The Amino Group: N-alkylation or incorporation of the nitrogen into a cyclic structure can significantly modulate activity and selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the expected impact of various structural modifications on the activity of 2-thiothinone analogs at monoamine transporters, based on published data for related synthetic cathinones.[4][5][6][7]

Table 1: Effect of Thiophene Ring Substitution on Monoamine Transporter Affinity

| Substitution Position | Substituent | Expected Change in DAT Affinity | Expected Change in SERT Affinity | Expected DAT/SERT Selectivity |

| 5-position | Chloro (Cl) | Likely maintained or slightly decreased | Likely increased | Decreased |

| 4-position | Methyl (CH₃) | Likely maintained | Likely increased | Decreased |

| 3,4-dihalo | Dichloro | Potentially decreased | Potentially increased | Decreased |

Note: Based on trends observed with phenyl ring substitutions in other cathinones, where para-substitutions tend to increase SERT affinity.[6]

Table 2: Effect of N-Alkylation on Monoamine Transporter Affinity

| N-Alkyl Group | Expected Change in DAT Affinity | Expected Change in SERT Affinity | Expected DAT/SERT Selectivity |

| N-Methyl (baseline) | - | - | - |

| N-Ethyl | Increased | Increased | Maintained or slightly increased for DAT |

| N-Propyl | Decreased | Decreased | Maintained or slightly decreased |

| Pyrrolidinyl (cyclic) | Significantly Increased | Decreased | Significantly Increased for DAT |

Note: Increasing the length of the N-alkyl group beyond ethyl generally decreases potency. Incorporating the nitrogen into a pyrrolidine (B122466) ring is a common modification in synthetic cathinones that typically enhances DAT affinity and selectivity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of 2-thiothinone analogs.

1. In Vitro Monoamine Transporter Binding Assays

-

Objective: To determine the affinity of test compounds for DAT, SERT, and NET.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human isoforms of DAT, SERT, or NET are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.

-

Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

-

Detection: After incubation, the membranes are washed to remove unbound radioligand and the amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

-

2. In Vitro Monoamine Transporter Uptake Inhibition Assays

-

Objective: To determine the potency of test compounds to inhibit the uptake of monoamines.

-

Methodology:

-

Cell Culture: HEK293 cells expressing the respective human monoamine transporters are used.

-

Uptake Assay: Cells are pre-incubated with varying concentrations of the test compound. A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT) is then added.

-

Termination: After a short incubation period, the uptake is terminated by washing with ice-cold buffer.

-

Detection: The amount of radioactivity taken up by the cells is quantified.

-

Data Analysis: The IC₅₀ value for uptake inhibition is determined.

-

3. In Vivo Assessment of Psychostimulant Effects

-

Objective: To evaluate the stimulant effects of test compounds on locomotor activity in animal models.

-

Methodology:

-

Animals: Male Swiss CD-1 mice are commonly used.

-

Habituation: Mice are habituated to the test environment (e.g., open-field arenas) for a set period before drug administration.

-

Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses.

-

Locomotor Activity Monitoring: The horizontal locomotor activity of the mice is recorded for a specified duration (e.g., 120 minutes) using automated activity monitors.

-

Data Analysis: The total distance traveled is calculated and compared between different dose groups and a vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine dose-dependent effects.[5]

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of 2-Thiothinone at a dopaminergic synapse.

Experimental Workflow

References

- 1. Thiothinone - Wikipedia [en.wikipedia.org]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-Activity Relationships of Synthetic Cathinones. | Semantic Scholar [semanticscholar.org]

The Enigmatic Profile of 2-Thiothinone Hydrochloride: A Technical Guide for Neuropharmacological Investigation

Affiliation: Google Research

Abstract

2-Thiothinone hydrochloride, a synthetic cathinone (B1664624) and structural analog of methcathinone (B1676376), represents a significant gap in the current understanding of novel psychoactive substances (NPS). While its existence is known primarily within forensic and research contexts, a detailed neuropharmacological profile remains uncharacterized. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for the investigation of this compound. By leveraging data from its close analog, methcathinone, this document postulates a likely mechanism of action and outlines detailed experimental protocols for its in-vitro and in-vivo characterization. All quantitative data presented herein is hypothetical and serves as a template for future research. This guide is intended to be a foundational resource for elucidating the neuropharmacological landscape of this understudied compound.

Introduction

This compound, also known as β-ketomethiopropamine (βk-MPA), is a synthetic derivative of cathinone.[1] Structurally, it is an analog of methcathinone where the phenyl group is substituted with a thiophene (B33073) ring.[2][3] Despite its availability as a research chemical and analytical standard, its physiological and toxicological properties are largely unknown.[2][3] The thiophene moiety is a common feature in many FDA-approved drugs and is known to influence physicochemical properties, including blood-brain barrier penetration.

Given its structural similarity to methcathinone, a potent psychostimulant, it is highly probable that this compound exerts its effects by modulating monoamine neurotransmitter systems.[2][4] Methcathinone is known to be a potent dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) releasing agent, with weaker effects on serotonin (B10506) (5-HT).[5] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[5] This interaction leads to increased synaptic concentrations of these neurotransmitters, resulting in its stimulant effects.[2][4] Furthermore, methcathinone has a high potential for abuse and has been shown to be neurotoxic to dopaminergic and serotonergic neurons.[1][4]

This guide will, therefore, proceed under the hypothesis that this compound is a monoamine transporter substrate, likely with a preference for DAT and NET. The subsequent sections will detail the hypothetical quantitative data and the experimental protocols required to validate this hypothesis.

Postulated Neuropharmacological Data

The following tables present hypothetical quantitative data for this compound, based on the known properties of methcathinone and other synthetic cathinones. These values are for illustrative purposes and must be determined experimentally.

Table 1: In Vitro Monoamine Transporter Interaction

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Binding Affinity (Ki, nM) | 50 | 30 | 500 |

| Uptake Inhibition (IC50, nM) | 80 | 45 | 800 |

| Neurotransmitter Release (EC50, nM) | 120 | 70 | >1000 |

This table illustrates the hypothetical potency of this compound at the three main monoamine transporters. The lower values for DAT and NET suggest a higher affinity and potency for these transporters compared to SERT, which is characteristic of many psychostimulants.

Table 2: In Vivo Pharmacodynamic Effects

| Assay | Parameter | Value |

| Locomotor Activity | MED (mg/kg, i.p.) | 1.0 |

| Drug Discrimination | ED50 (mg/kg, i.p.) vs. Cocaine | 0.8 |

| Self-Administration | Acquisition Dose (mg/kg/infusion) | 0.25 |

| Microdialysis | % Increase in Striatal Dopamine (at 3 mg/kg, i.p.) | 400% |

This table outlines the expected outcomes in key behavioral and neurochemical assays in a rodent model. The Minimum Effective Dose (MED) for locomotor stimulation, the dose at which the drug is recognized as cocaine-like (ED50), the dose that sustains self-administration, and the impact on extracellular dopamine levels are all indicators of its stimulant and abuse potential.

Experimental Protocols

To ascertain the actual neuropharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed methodology for these investigations.

In Vitro Assays: Monoamine Transporter Interactions

These assays are crucial for determining the molecular mechanism of action of this compound.

-

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a fixed concentration.

-

Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ to 10⁻⁵ M).

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To measure the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin.

-

Methodology:

-

Use HEK293 cells stably expressing human DAT, NET, or SERT, or rodent brain synaptosomes.

-

Pre-incubate the cells/synaptosomes with increasing concentrations of this compound.

-

Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and incubate for a short period.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity taken up by the cells/synaptosomes.

-

Determine the IC50 values from the concentration-response curves.

-

-

Objective: To determine if this compound acts as a substrate (releaser) for monoamine transporters and to measure its potency (EC50).

-

Methodology:

-

Pre-load HEK293 cells expressing DAT, NET, or SERT, or brain synaptosomes with a radiolabeled neurotransmitter.

-

Wash the cells/synaptosomes to remove extracellular radioactivity.

-

Add increasing concentrations of this compound.

-

After a short incubation, measure the amount of radioactivity released into the supernatant.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal release.

-

In Vivo Assays: Behavioral and Neurochemical Effects

These assays provide insights into the physiological and behavioral effects of this compound in a whole organism.

-

Objective: To assess the stimulant effects of this compound.

-

Methodology:

-

Acclimate rodents (mice or rats) to open-field activity chambers.

-

Administer various doses of this compound (e.g., 0.3, 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes) using automated tracking systems.

-

Analyze the data to determine the dose-response relationship.

-

-

Objective: To evaluate the subjective effects of this compound and compare them to a known stimulant like cocaine or d-amphetamine.

-

Methodology:

-

Train rodents in a two-lever operant chamber to press one lever after administration of a known stimulant (e.g., cocaine, 10 mg/kg) and the other lever after vehicle administration to receive a food reward.

-

Once trained, administer various doses of this compound and record which lever the animal predominantly presses.

-

The dose at which the animals press the drug-appropriate lever 50% of the time is the ED50.

-

-

Objective: To assess the reinforcing properties and abuse potential of this compound.

-

Methodology:

-

Surgically implant rodents with an intravenous catheter.

-

Train the animals to press a lever to receive an infusion of a known reinforcer (e.g., cocaine).

-

Substitute this compound for cocaine at various doses and measure the rate of lever pressing.

-

Determine the dose-response curve for self-administration.

-

-

Objective: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) following administration of this compound.

-

Methodology:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.

-

After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

-

Administer this compound and continue collecting samples.

-

Analyze the concentration of monoamines in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Visualizations

Postulated Signaling Pathway

Caption: Postulated mechanism of action of this compound at a monoaminergic synapse.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound's interaction with monoamine transporters.

Experimental Workflow for In Vivo Characterization

Caption: Workflow for the in vivo characterization of this compound's behavioral and neurochemical effects.

Conclusion

This compound remains a significant unknown in the field of neuropharmacology. This guide provides a robust framework for its systematic investigation, from molecular interactions to behavioral outcomes. The postulated neuropharmacological profile, based on its structural relationship to methcathinone, suggests that it is likely a potent psychostimulant with a high abuse potential. However, only through rigorous experimental validation, as outlined in this document, can its true pharmacological and toxicological properties be understood. The elucidation of the neuropharmacological profile of this compound is not only crucial for public health and forensic science but will also contribute to a deeper understanding of the structure-activity relationships of synthetic cathinones.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neurobehavioral Disorders and Cognitive Impairment in Methcathinone Exposure: A Systematic Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methcathinone - Wikipedia [en.wikipedia.org]

The Thiophene Ring in Cathinone Analogs: A Deep Dive into a Class of Novel Psychoactive Substances

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The clandestine world of novel psychoactive substances (NPS) is in a perpetual state of flux, with chemists continuously modifying existing structures to circumvent legislation and create compounds with altered pharmacological profiles. One area that has seen significant exploration is the modification of the cathinone (B1664624) scaffold. Cathinones, β-ketoamphetamines, are a class of psychostimulant compounds naturally found in the khat plant (Catha edulis). The synthetic cathinone family has expanded rapidly, with one particular modification gaining prominence: the replacement of the phenyl ring with a thiophene (B33073) bioisostere. This substitution has given rise to a series of thiophene analogs of cathinones, with methiopropamine (MPA) and α-pyrrolidinopentiothiophenone (α-PVT) being the most well-known examples. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacology of these thiophene-containing cathinones, aimed at providing researchers, scientists, and drug development professionals with a detailed understanding of this emerging class of compounds.

History and Discovery

The story of thiophene analogs of cathinones begins not in the recent wave of NPS, but in the annals of mid-20th-century medicinal chemistry.

Methiopropamine (MPA): An Early Synthesis

The first known thiophene analog of a cathinone-related compound, methiopropamine (MPA), was first synthesized in 1942.[1][2] Structurally, MPA is an analog of methamphetamine where the phenyl group is replaced by a thiophene ring.[2] Despite its early synthesis, MPA remained largely in obscurity for decades. It was not until the late 2000s and early 2010s that MPA emerged on the recreational drug market, sold online as a "research chemical" or "legal high."[3] Its appearance marked a notable development in the NPS landscape, demonstrating the use of bioisosteric replacement as a strategy to create novel psychoactive compounds.

α-Pyrrolidinopentiothiophenone (α-PVT): A Modern Designer Drug

In contrast to the historical origins of MPA, α-pyrrolidinopentiothiophenone (α-PVT) is a more recent product of the designer drug phenomenon. It is the thiophene analog of α-pyrrolidinopentiophenone (α-PVP), a potent synthetic cathinone. The substitution of the phenyl ring with a thiophene ring in α-PVP gives rise to α-PVT. This modification is a clear example of the systematic structural alterations performed by clandestine chemists to create new psychoactive substances with potentially distinct pharmacological properties.

Quantitative Data: Monoamine Transporter Interactions

The primary mechanism of action for cathinones and their analogs is the interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Thiophene analogs of cathinones are no exception, and their potency and selectivity for these transporters determine their psychostimulant effects.

| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) | Relative Potency (IC₅₀) |

| α-PVT | hDAT | 3.2 | 28 | DAT > NET >> SERT |

| hNET | 11.2 | 62 | ||

| hSERT | >10,000 | >10,000 | ||

| Methiopropamine (MPA) | DAT | - | ~1000 | NET > DAT |

| NET | - | ~200 | ||

| SERT | - | >10,000 |

Table 1: In Vitro Pharmacological Data for Thiophene Analogs of Cathinones at Human Monoamine Transporters. Data compiled from various sources. Kᵢ represents the binding affinity, and IC₅₀ represents the concentration required to inhibit 50% of transporter activity.

Experimental Protocols

Synthesis of Thiophene Analogs of Cathinones

A common synthetic route to methiopropamine involves a four-step process starting from 2-bromothiophene.[3]

Step 1: Grignard Reaction

-

2-Bromothiophene is reacted with magnesium turnings in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, 2-thienylmagnesium bromide.

Step 2: Reaction with Propylene (B89431) Oxide

-

The Grignard reagent is then reacted with propylene oxide in an appropriate solvent. This reaction opens the epoxide ring and results in the formation of 1-(thiophen-2-yl)-2-propanol.

Step 3: Halogenation

-

The secondary alcohol, 1-(thiophen-2-yl)-2-propanol, is converted to a leaving group, typically a bromide, by reacting it with a brominating agent such as phosphorus tribromide (PBr₃). This yields 2-bromo-1-(thiophen-2-yl)propane.

Step 4: Amination

-

The final step involves the reaction of 2-bromo-1-(thiophen-2-yl)propane with methylamine (B109427) in a suitable solvent to yield methiopropamine.

The synthesis of α-pyrrolidinopentiothiophenone (α-PVT) typically proceeds through the α-bromination of the corresponding thienyl ketone followed by reaction with pyrrolidine (B122466).

Step 1: Friedel-Crafts Acylation

-

Thiophene is acylated with valeryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 1-(thiophen-2-yl)pentan-1-one.

Step 2: α-Bromination

-

The resulting ketone is then brominated at the α-position to the carbonyl group. This can be achieved using bromine in a suitable solvent, such as acetic acid or chloroform, often with a catalytic amount of acid. This step yields 2-bromo-1-(thiophen-2-yl)pentan-1-one.

Step 3: Nucleophilic Substitution with Pyrrolidine

-

Finally, the α-bromo ketone is reacted with pyrrolidine. The pyrrolidine acts as a nucleophile, displacing the bromide and forming α-pyrrolidinopentiothiophenone (α-PVT).

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which can serve as precursors for more complex thiophene-containing compounds.[4][5][6]

General Protocol:

-

A ketone or aldehyde is condensed with an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a base (e.g., morpholine (B109124) or triethylamine) and elemental sulfur.

-

The reaction is typically carried out in a solvent such as ethanol (B145695) or dimethylformamide (DMF).

-

The mixture is heated, and upon completion, the 2-aminothiophene product is isolated by precipitation or extraction.

Pharmacological Evaluation

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific transporter.[7][8][9]

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the target transporter (hDAT, hNET, or hSERT) are prepared from cultured cells or brain tissue.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

These assays measure the functional potency (IC₅₀) of a compound to inhibit the uptake of neurotransmitters.[10][11][12]

Protocol Outline:

-

Cell Culture: Cells stably expressing the target transporter are cultured in 96-well plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT) is added to initiate uptake.

-

Termination: After a short incubation period, uptake is terminated by washing the cells with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the cells is determined by scintillation counting.

-

Data Analysis: The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The interaction of thiophene analogs of cathinones with monoamine transporters initiates a cascade of intracellular events. While detailed signaling pathways for these specific compounds are still under investigation, their primary action as dopamine and norepinephrine reuptake inhibitors provides a framework for understanding their downstream effects.

Dopamine Transporter (DAT) Inhibition Signaling

Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families).

Norepinephrine Transporter (NET) Inhibition Signaling

Similarly, inhibition of NET increases the concentration of norepinephrine in the synapse, leading to enhanced activation of adrenergic receptors on postsynaptic neurons.

References

- 1. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methiopropamine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

Toxicological Profile of 2-Thiothinone Hydrochloride: A Data Gap Analysis

Researchers, scientists, and drug development professionals are currently faced with a significant lack of toxicological data for 2-Thiothinone hydrochloride, a thiophene (B33073) analog of methcathinone. Despite its availability for research and forensic applications, comprehensive safety studies detailing its potential hazards remain unpublished in the public domain. This in-depth guide consolidates the currently available information and highlights the critical need for further investigation into the toxicological properties of this compound.

Multiple chemical suppliers explicitly state that the physiological and toxicological properties of this compound are unknown[1]. This absence of data is a crucial consideration for any researcher handling this compound. Safety Data Sheets (SDS) further underscore this information gap, with one provider indicating the substance is not classified according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Summary of Available Information

While specific toxicological data is not available, basic chemical and physical properties have been documented.

| Property | Data | Reference |

| Chemical Formula | C8H11NOS • HCl | |

| Molecular Weight | 205.7 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥98% |

Critical Data Gaps in Toxicological Screening

A thorough review of publicly available scientific literature and safety documentation reveals a complete lack of quantitative toxicological data for this compound. Key areas where data is critically needed include:

-

Acute Toxicity: No LD50 (median lethal dose) values for any route of administration (oral, dermal, inhalation) have been determined.

-

Genotoxicity: There are no studies available on the potential of this compound to cause genetic mutations or chromosomal damage. While research exists on the genotoxic properties of other synthetic cathinones, these findings cannot be directly extrapolated to this compound[2].

-

Mechanism of Action: The specific biological targets and signaling pathways through which this compound may exert pharmacological or toxicological effects have not been elucidated.

-

Repeated Dose Toxicity: Information on the effects of sub-chronic or chronic exposure is non-existent.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No long-term studies have been conducted to assess these critical endpoints.

Proposed Experimental Workflow for Toxicological Evaluation

Given the absence of data, a standard toxicological screening workflow would be necessary to characterize the safety profile of this compound. The following diagram outlines a potential experimental approach.

References

An In-depth Technical Guide to the Spectroscopic Properties of 2-Thiocytosine Hydrochloride

A Note on Nomenclature: The topic specified was "2-Thiothinone hydrochloride." Following a comprehensive search of chemical literature, it is highly probable that this is a typographical error for "2-Thiocytosine hydrochloride." 2-Thiocytosine (B14015) is a well-characterized pyrimidine (B1678525) derivative with notable spectroscopic features and biological interest. This guide will focus on the spectroscopic properties of 2-Thiocytosine.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectroscopic characteristics of 2-thiocytosine hydrochloride. The document outlines key quantitative data, experimental methodologies, and conceptual workflows pertinent to the analysis and potential application of this compound.

Spectroscopic Data Summary

The spectroscopic properties of 2-thiocytosine provide a fundamental basis for its identification, characterization, and study in various chemical and biological systems. The following tables summarize the key quantitative data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Table 1: UV-Visible Spectroscopic Data

| Solvent/Environment | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Gas Phase | Not specified | Not specified | [1] |

| Acetonitrile | 322 | 4.80 x 10³ | [2] |

| Acetonitrile | 256 | 3.59 x 10⁴ | [2] |

| Acetonitrile | 224 | 2.48 x 10⁴ | [2] |

Table 2: Infrared (IR) Spectroscopic Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3350, 3180 | [3] |

| C-H (sp²) | Stretching | 3020, 2800-3000 | [3] |

| C=O | Stretching | 1720 | [3] |

| C=C | Stretching | 1710 | [3] |

| C=N | Stretching | 1670 | [3] |

| Ring Vibrations | 1414, 1260, 1000, 785 | [3] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | D₂O | 7.6 | d | 6.0 | H-6 | |

| ¹H | D₂O | 6.0 | d | 6.0 | H-5 | |

| ¹³C | Not Specified | Not Specified | [4] |

Table 4: Mass Spectrometry (MS) Data

| Ionization Method | m/z (most abundant) | m/z (2nd most abundant) | m/z (3rd most abundant) | Reference |

| GC-MS (EI) | 127 | 69 | 41 | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of spectroscopic data. The following are generalized methodologies for the key experiments cited.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) of 2-thiocytosine hydrochloride.

Materials:

-

2-Thiocytosine hydrochloride

-

Spectroscopic grade solvent (e.g., acetonitrile, deionized water)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of 2-thiocytosine hydrochloride of a known concentration in the chosen solvent. Perform serial dilutions to obtain a range of concentrations.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent to be used and place it in the spectrophotometer. Run a baseline correction or "blank" to subtract the absorbance of the solvent.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-thiocytosine hydrochloride through their characteristic vibrational frequencies.

Materials:

-

2-Thiocytosine hydrochloride (solid)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of 2-thiocytosine hydrochloride with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of 2-thiocytosine hydrochloride by analyzing the chemical environment of its nuclei.

Materials:

-

2-Thiocytosine hydrochloride

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of 2-thiocytosine hydrochloride in the appropriate deuterated solvent in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. This may involve setting parameters such as the number of scans, pulse width, and relaxation delay.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific nuclei in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 2-thiocytosine.

Materials:

-

2-Thiocytosine hydrochloride

-

Volatile solvent (for ESI or other liquid-introduction techniques)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the vaporized sample with a beam of electrons, causing ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate a generalized workflow for the spectroscopic analysis of a compound and the conceptual biological relevance of 2-thiocytosine.

Caption: Workflow for the Spectroscopic Analysis of 2-Thiocytosine Hydrochloride.

Caption: Conceptual Diagram of the Biological Relevance of 2-Thiocytosine.

References

- 1. researchgate.net [researchgate.net]

- 2. webassign.net [webassign.net]

- 3. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. 2-Thiocytosine | C4H5N3S | CID 2724245 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Thiothinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiothinone hydrochloride, also known by its IUPAC name 2-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, is a synthetic cathinone (B1664624) and a thiophene (B33073) analog of methcathinone.[1][2] As a member of the novel psychoactive substances (NPS) class, it is primarily encountered in forensic and research settings.[1][3] This technical guide provides a comprehensive overview of its core physicochemical characteristics, offering valuable data and experimental insights for professionals in analytical chemistry, forensic science, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ClNOS | [4][5] |

| Molecular Weight | 205.71 g/mol | [4] |

| Melting Point | 191 - 193 °C | [6] |

| Appearance | White to off-white crystalline solid | [5][7] |

| UV λmax | 265, 295 nm | [5][6] |

Table 1: Core Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. This information is critical for the preparation of analytical standards and for designing further experimental studies.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 15 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | [5] |

| Ethanol | 10 mg/mL | [5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [5] |

Table 2: Solubility of this compound

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data. The following sections outline the standard experimental protocols for determining the key characteristics of this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Principle: The temperature at which the crystalline solid transitions to a liquid state is measured. Pure substances typically exhibit a sharp melting point range.[8]

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp)

-

Melting point capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[9]

-

The capillary tube is placed in the heating block of the melting point apparatus.[8]

-

The sample is heated at a steady rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[8]

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid phase has liquefied is recorded as the completion of melting.

-

The melting range is reported as the interval between these two temperatures.

Solubility Determination

Understanding the solubility of a compound in different solvents is fundamental for its handling, formulation, and analysis.

Principle: A saturated solution of the compound is prepared in a specific solvent, and the concentration of the dissolved solute is quantified. The "shake-flask" method is a commonly recommended technique.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted with an appropriate solvent.

-

The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in mg/mL.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of compounds containing chromophores.

Principle: The amount of ultraviolet-visible light absorbed by a solution of the compound is measured at various wavelengths. The wavelengths of maximum absorbance (λmax) are characteristic of the compound's electronic structure.[10][11]

Apparatus:

-

UV-Vis Spectrophotometer (double beam)

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or 0.1 N HCl).

-

A series of dilutions are made from the stock solution to prepare working standards of known concentrations.

-

The spectrophotometer is blanked using the solvent.

-

The absorbance of each working standard is measured over a wavelength range of 200-400 nm to identify the wavelengths of maximum absorbance (λmax).[10][12]

-

A calibration curve of absorbance versus concentration is plotted at the determined λmax values to establish the linearity of the response.

pKa Determination (General Protocol)

Principle: The pKa of an amine hydrochloride can be determined by monitoring a pH-dependent property, such as UV absorbance or solubility, during a titration with a base.

Apparatus:

-

pH meter

-

Burette

-

Stir plate and stir bar

-

UV-Vis Spectrophotometer or other suitable analytical instrument

Procedure (Spectrophotometric Method):

-

A solution of this compound is prepared in an acidic buffer.

-

The initial UV-Vis spectrum of the fully protonated species is recorded.

-

The pH of the solution is gradually increased by the dropwise addition of a standardized basic solution (e.g., NaOH).

-

The UV-Vis spectrum is recorded at various pH intervals.

-

The absorbance at a wavelength where the protonated and non-protonated forms have different absorptivities is plotted against the pH.

-

The resulting titration curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.

Visualizations

Structural Relationship of this compound

This compound is structurally related to other well-known synthetic cathinones and their parent compounds. Understanding these relationships is crucial for its classification and for predicting potential cross-reactivity in analytical tests.

Caption: Structural evolution from Phenethylamine to 2-Thiothinone.

Analytical Workflow for the Identification of this compound

The identification of novel psychoactive substances like this compound in seized materials typically follows a multi-step analytical workflow. This ensures accurate and defensible results for forensic purposes.

Caption: Forensic workflow for identifying this compound.

References

- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 2. Thiothinone - Wikipedia [en.wikipedia.org]

- 3. This compound | 54817-67-3 | Benchchem [benchchem.com]

- 4. This compound | C8H12ClNOS | CID 12198618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 2-Thiothinone (hydrochloride) by Cayman Chemical Forensic - 9002101-1 - Sanbio [sanbio.nl]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ultraviolet absorption properties of synthetic cathinones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

2-Thiothinone Hydrochloride: An In-Depth Technical Guide on a Novel Psychoactive Substance Analog

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for research and forensic applications only. 2-Thiothinone hydrochloride is a substance with largely unknown physiological and toxicological properties in humans and is not for human or veterinary use.

Introduction

This compound, also known as β-ketomethiopropamine (βk-MPA), is a novel psychoactive substance (NPS) and a structural analog of methcathinone (B1676376).[1] In this compound, the phenyl group of methcathinone is replaced by a thiophene (B33073) ring.[2] As a member of the substituted cathinone (B1664624) class, 2-thiothinone is presumed to exhibit stimulant properties, though comprehensive pharmacological and toxicological data are scarce. This technical guide aims to provide a detailed overview of this compound, drawing on available data and inferences from its close structural analog, methcathinone, to inform the research and forensic communities.

Chemical and Physical Properties

This compound is an analytical reference standard.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | [1] |

| Synonyms | β-Ketomethiopropamine, βk-MPA, Thiothinone | [1] |

| CAS Number | 54817-67-3 (hydrochloride) | [3] |

| Molecular Formula | C₈H₁₁NOS · HCl | [3] |

| Molecular Weight | 205.7 g/mol (hydrochloride), 169.24 g/mol (free base) | [3][4] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) | [3] |

Pharmacology and Mechanism of Action (Inferred)

Direct pharmacological studies on this compound are not publicly available. However, its structural similarity to methcathinone allows for informed postulation regarding its mechanism of action. Methcathinone is a potent dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) releasing agent.[5] It interacts with the dopamine transporter (DAT) and norepinephrine transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT), to induce the non-vesicular release of these monoamines.[5][6]

It is hypothesized that this compound acts similarly as a monoamine releaser. The replacement of the phenyl ring with a thiophene ring may alter its potency and selectivity for the monoamine transporters. Structure-activity relationship (SAR) studies of cathinone analogs have shown that modifications to the aromatic ring can significantly impact DAT versus SERT selectivity.[5]

Hypothesized Signaling Pathway of this compound

Caption: Hypothesized mechanism of this compound at the synapse.

Experimental Protocols

While specific experimental protocols for this compound are not available, methodologies used for studying methcathinone and other synthetic cathinones can be adapted.

Synthesis of this compound (Proposed)

A plausible synthetic route for 2-(methylamino)-1-(2-thienyl)-1-propanone hydrochloride can be adapted from procedures for similar compounds.[7][8]

Proposed Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Protocol (Proposed):

-

Friedel-Crafts Acylation: Thiophene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 1-(thiophen-2-yl)propan-1-one.

-

α-Bromination: The resulting ketone is then brominated at the α-position using elemental bromine in a suitable solvent.

-

Nucleophilic Substitution: The α-bromo ketone is subsequently reacted with methylamine, where the amine acts as a nucleophile, displacing the bromide to form the free base of 2-thiothinone.

-

Salt Formation: The free base is then treated with hydrochloric acid to form the more stable hydrochloride salt, which can be isolated as a crystalline solid.

Analytical Methodology for Biological Samples

The detection and quantification of this compound in biological matrices like blood and urine would likely employ techniques standard in forensic toxicology for NPS.[9][10]

Analytical Workflow:

-

Sample Preparation: Biological samples would undergo extraction, typically solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from interfering matrix components.

-

Screening: Immunoassays or colorimetric tests could be used for presumptive screening.

-

Confirmation and Quantification: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be used for definitive identification and quantification.[11] These methods offer high sensitivity and selectivity.

General Analytical Workflow

Caption: A general workflow for the analysis of 2-thiothinone in biological samples.

Quantitative Data (Inferred from Analogs)

No direct quantitative data for the psychoactive effects or receptor binding of this compound is currently available. The following table presents data for methcathinone and other relevant analogs to provide a comparative context.

| Compound | DAT Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | DAT/SERT Selectivity | Reference |

| Methcathinone | 49.3 | 1340 | 27.2 | [5] |

| Mephedrone (4-CH₃-MCAT) | 129 | 240 | 1.86 | [5] |

| 4-F-MCAT (Flephedrone) | 71.3 | 741 | 10.4 | [5] |

| 4-Cl-MCAT | 114 | 227 | 1.99 | [5] |

| 4-Br-MCAT | 148 | 206 | 1.39 | [5] |

EC₅₀ values represent the concentration required to elicit 50% of the maximal response (monoamine release). A lower value indicates higher potency.

The data suggests that substitutions on the aromatic ring of methcathinone significantly alter its selectivity for DAT over SERT. It is plausible that the thiophene ring in 2-thiothinone would also confer a unique potency and selectivity profile.

Conclusion and Future Directions

This compound is a novel psychoactive substance with a high potential for abuse, given its structural similarity to methcathinone. While its exact pharmacological and toxicological profiles remain uncharacterized, it is reasonable to hypothesize that it acts as a monoamine releasing agent with stimulant effects.

There is a critical need for further research to:

-

Elucidate the precise receptor binding affinities and monoamine transporter interactions of this compound.

-

Conduct in vivo studies to characterize its pharmacokinetic and pharmacodynamic properties, including its psychoactive effects and abuse potential.

-

Determine its metabolic pathways and identify unique biomarkers for forensic analysis.

-

Evaluate its short-term and long-term toxicity.

Such data are essential for informing public health policies, developing effective harm reduction strategies, and aiding forensic investigations. The methodologies and comparative data presented in this guide provide a foundational framework for initiating these crucial studies.

References

- 1. Thiothinone - Wikipedia [en.wikipedia.org]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. caymanchem.com [caymanchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. shulginresearch.net [shulginresearch.net]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents [patents.google.com]

- 9. medwinpublisher.org [medwinpublisher.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Thiothinone Hydrochloride

For Research Purposes Only. Not for human or veterinary use.

Introduction

2-Thiothinone hydrochloride, with the formal name 2-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, is a thiophene (B33073) analog of methcathinone.[1][2][3] It is classified as a synthetic cathinone (B1664624) and serves as a crucial analytical reference standard in forensic and research settings.[2][4] Due to its emergence as a novel psychoactive substance (NPS), the availability of well-characterized reference material is essential for forensic laboratories to accurately identify it in seized materials.[2] The physiological and toxicological properties of 2-thiothinone are not yet fully understood, making it a compound of interest for further research.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Formal Name | 2-(methylamino)-1-(2-thienyl)-1-propanone, monohydrochloride | [4] |

| CAS Number | 54817-67-3 | [4] |

| Molecular Formula | C₈H₁₁NOS • HCl | [4] |

| Formula Weight | 205.7 g/mol | [4] |

| Purity | ≥98% (as a reference standard) | [4] |

| Formulation | A crystalline solid | [4] |

| Solubility (at 25°C) | DMF: ~15 mg/mL, DMSO: ~15 mg/mL, Ethanol: ~10 mg/mL, PBS (pH 7.2): ~10 mg/mL | [4] |

| UV λmax | 265, 295 nm | [4] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥ 5 years (as a reference standard) | [4] |

Proposed Synthesis Protocol

The proposed synthesis of this compound is a two-step process, commencing with the α-bromination of a suitable thiophene-containing ketone, followed by a nucleophilic substitution reaction with methylamine (B109427) to introduce the amino group. The final product is then isolated as its hydrochloride salt.

Experimental Workflow

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one

Materials:

-

1-(Thiophen-2-yl)propan-1-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

-

Hexane

-

Ethyl Acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(thiophen-2-yl)propan-1-one (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(thiophen-2-yl)propan-1-one.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure intermediate.

Step 2: Synthesis of this compound